molecular formula C9H4N2O2 B12887833 2-Formylbenzo[d]oxazole-4-carbonitrile

2-Formylbenzo[d]oxazole-4-carbonitrile

Cat. No.: B12887833
M. Wt: 172.14 g/mol
InChI Key: FIQJOCIFKYCEDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-formylbenzo[d]oxazole-4-carbonitrile involves the copper(II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling mechanism . Potassium ferricyanide is used as a cyanide source and coupling partner for the cyclization of oxazole. The reaction is carried out in the presence of CuI₂ and Pd(OAc)₂ with DMF as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using non-toxic and efficient systems to construct the carbonitrile from readily available substrates .

Chemical Reactions Analysis

Types of Reactions

2-Formylbenzo[d]oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-Carboxybenzo[d]oxazole-4-carbonitrile.

    Reduction: 2-Formylbenzo[d]oxazole-4-amine.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-formylbenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formylbenzo[d]oxazole-4-carbonitrile is unique due to the presence of both formyl and nitrile functional groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C9H4N2O2

Molecular Weight

172.14 g/mol

IUPAC Name

2-formyl-1,3-benzoxazole-4-carbonitrile

InChI

InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)11-8(5-12)13-7/h1-3,5H

InChI Key

FIQJOCIFKYCEDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C=O)C#N

Origin of Product

United States

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